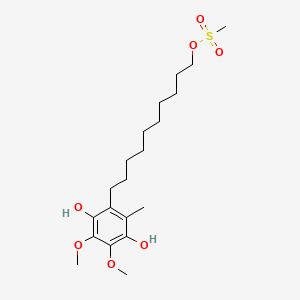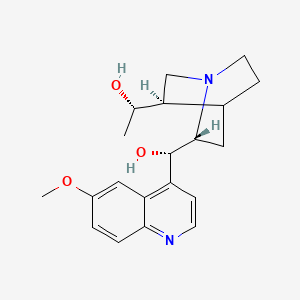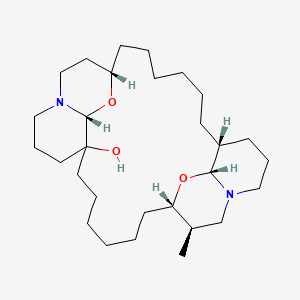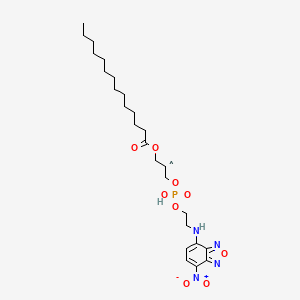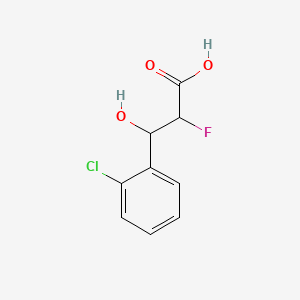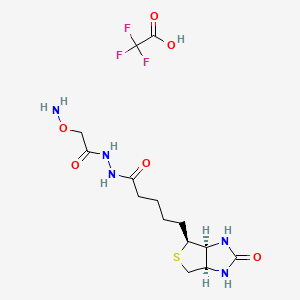
8-13C-Uric Acid (contains ~1.5per cent unlabelled)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-13C-Uric Acid is a variant of uric acid where the 8th carbon atom is a carbon-13 isotope . Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3 . It forms ions and salts known as urates and acid urates, such as ammonium acid urate . Uric acid is a product of the metabolic breakdown of purine nucleotides, and it is a normal component of urine .
Synthesis Analysis
The synthesis of uric acid is through the enzyme xanthine oxidase, which oxidizes oxypurines . Uric acid is mainly produced in the liver and intestines and is excreted through the kidneys .Molecular Structure Analysis
Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3 . It forms ions and salts known as urates and acid urates .Chemical Reactions Analysis
Uric acid can act as a biological marker for screening of PAH in patients . Multiple studies have indicated that reactive oxygen species (ROS) play an important role in the development of PAH .Physical And Chemical Properties Analysis
Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3 . It forms ions and salts known as urates and acid urates, such as ammonium acid urate .作用機序
Uric acid is the end product of purine metabolism in humans . The formation of uric acid is through the enzyme xanthine oxidase, which oxidizes oxypurines . Normally a small amount of uric acid is present in the body, but when there is an excess amount in the blood, called hyperuricemia, this can lead to gout and formation of kidney stones .
Safety and Hazards
将来の方向性
The monitoring of uric acid as a clinically relevant toxic biomolecule is of particular importance for the diagnosis of various syndromes and for the monitoring of patients undergoing chemotherapy or radiation therapy . Owing to its speed, low consumption of materials, high sensitivity, convenience, and the easy detection of color changes, colorimetric methods have attracted a lot of attention compared to other methods .
特性
CAS番号 |
139290-36-1 |
|---|---|
分子式 |
C5H4N4O3 |
分子量 |
169.104 |
IUPAC名 |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i4+1 |
InChIキー |
LEHOTFFKMJEONL-AZXPZELESA-N |
SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O |
同義語 |
7,9-Dihydro-1H-purine-2,6,8(3H)-trione-8-13C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




